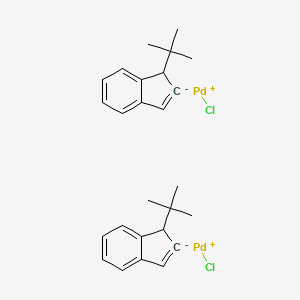
Chloro(1-t-butylindenyl)palladium(II) dimer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro(1-t-butylindenyl)palladium(II) dimer: is a palladium-based compound with the molecular formula C26H30Cl2Pd2. It is known for its application as a precatalyst in various chemical reactions, particularly in cross-coupling reactions. The compound is characterized by its brown powder form and has a melting point of 166°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Chloro(1-t-butylindenyl)palladium(II) dimer typically involves the reaction of 1-t-butylindenyl with palladium chloride. The reaction is carried out under controlled conditions to ensure the formation of the dimeric structure. The process involves the use of solvents such as dichloromethane and requires careful monitoring of temperature and reaction time to achieve high yields .
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories for experimental and research purposes. Companies like Alfa Chemistry and Aladdin Scientific offer this compound for research use .
Chemical Reactions Analysis
Types of Reactions: Chloro(1-t-butylindenyl)palladium(II) dimer primarily undergoes substitution reactions, particularly in the formation of monomeric chloro(1-t-butylindenyl)palladium complexes. These complexes are then used as precatalysts in cross-coupling reactions .
Common Reagents and Conditions: The compound is often used with various ligands to enhance its catalytic activity. Common reagents include phosphine ligands and bases such as potassium carbonate. The reactions are typically carried out under inert atmospheres, such as nitrogen or argon, to prevent oxidation .
Major Products: The major products formed from these reactions are typically organic compounds that have undergone coupling, such as biaryls and other complex organic molecules. These products are valuable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Scientific Research Applications
Chemistry: In chemistry, Chloro(1-t-butylindenyl)palladium(II) dimer is extensively used as a precatalyst in cross-coupling reactions. These reactions are fundamental in forming carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules .
Biology and Medicine: While its direct applications in biology and medicine are limited, the compound’s role in synthesizing complex organic molecules makes it indirectly valuable. The products of these reactions can be used in drug discovery and development .
Industry: In the industrial sector, the compound is used in the production of advanced materials and fine chemicals. Its ability to facilitate efficient and selective reactions makes it a valuable tool in manufacturing processes .
Mechanism of Action
The mechanism of action of Chloro(1-t-butylindenyl)palladium(II) dimer involves the formation of active palladium species that participate in catalytic cycles. The compound acts as a source of palladium, which undergoes oxidative addition, transmetalation, and reductive elimination steps in cross-coupling reactions. These steps are crucial for forming new carbon-carbon bonds .
Comparison with Similar Compounds
- Chloro(1-phenylindenyl)palladium(II) dimer
- Chloro(1-methylindenyl)palladium(II) dimer
- Chloro(1-cyclohexylindenyl)palladium(II) dimer
Uniqueness: Chloro(1-t-butylindenyl)palladium(II) dimer is unique due to the presence of the t-butyl group, which provides steric hindrance and enhances the stability of the compound. This stability is beneficial in catalytic applications, as it allows for more controlled and selective reactions compared to similar compounds .
Properties
Molecular Formula |
C26H30Cl2Pd2 |
|---|---|
Molecular Weight |
626.3 g/mol |
IUPAC Name |
1-tert-butyl-1,2-dihydroinden-2-ide;chloropalladium(1+) |
InChI |
InChI=1S/2C13H15.2ClH.2Pd/c2*1-13(2,3)12-9-8-10-6-4-5-7-11(10)12;;;;/h2*4-8,12H,1-3H3;2*1H;;/q2*-1;;;2*+2/p-2 |
InChI Key |
QRXJPFMMPGIVGO-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(C)C1[C-]=CC2=CC=CC=C12.CC(C)(C)C1[C-]=CC2=CC=CC=C12.Cl[Pd+].Cl[Pd+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















